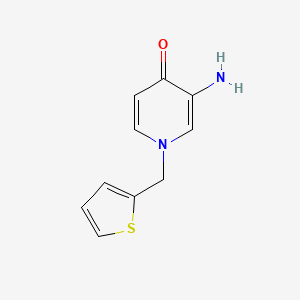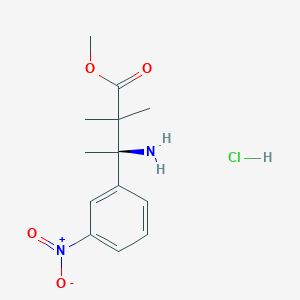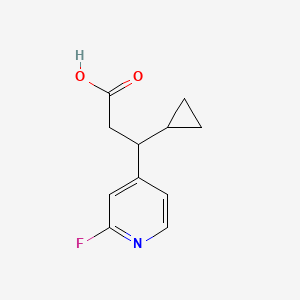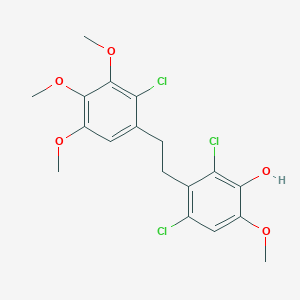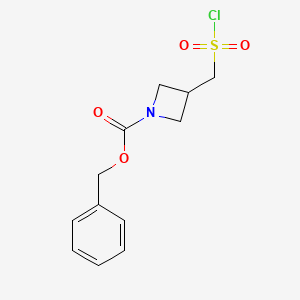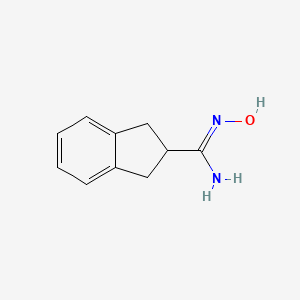
N'-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide is a chemical compound with the molecular formula C10H12N2O It is known for its unique structure, which includes an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide typically involves organic synthesis techniques. One common method includes the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with hydroxylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N’-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid, while reduction could produce N’-hydroxy-2,3-dihydro-1H-indene-2-carboxamide .
Scientific Research Applications
N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dihydroxy-1H-indene-1,3(2H)-dione: Known for its reactivity with primary amines.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: Used in organic solar cells as a non-fullerene acceptor
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N'-hydroxy-2,3-dihydro-1H-indene-2-carboximidamide |
InChI |
InChI=1S/C10H12N2O/c11-10(12-13)9-5-7-3-1-2-4-8(7)6-9/h1-4,9,13H,5-6H2,(H2,11,12) |
InChI Key |
YQKXDVDSZRSKJG-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)/C(=N/O)/N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


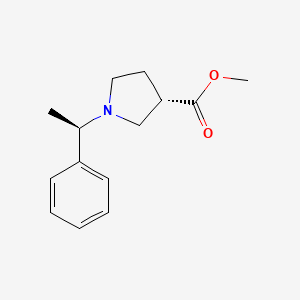
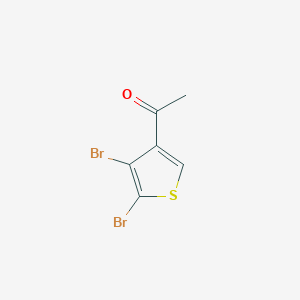
![7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15243141.png)
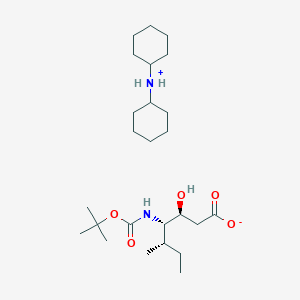
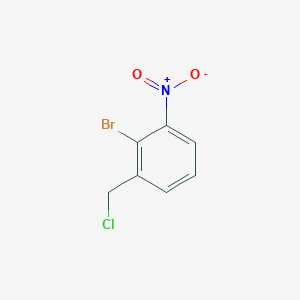
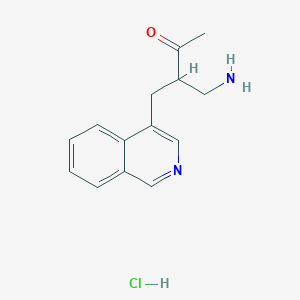
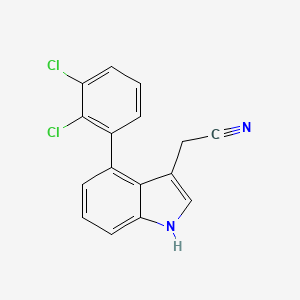
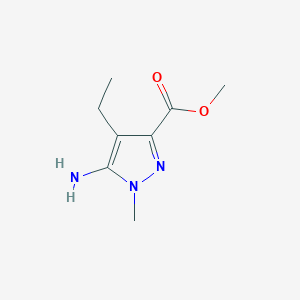
![4-[(2-amino-1H-imidazol-1-yl)methyl]-Phenol](/img/structure/B15243181.png)
